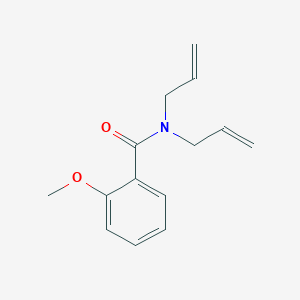![molecular formula C15H30N2O2 B261828 N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The drug has gained popularity in recent years due to its potent analgesic effects, but it is also associated with a high risk of addiction and overdose.
科学研究应用
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has been used in scientific research to study the opioid receptor system and its effects on pain perception. The drug has been shown to bind to the mu-opioid receptor with high affinity, producing potent analgesic effects. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has also been used to study the development of opioid tolerance and withdrawal symptoms.
作用机制
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide acts as a full agonist at the mu-opioid receptor, producing potent analgesic effects. The drug binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can lead to a range of biochemical and physiological effects. The drug produces potent analgesic effects, but it is also associated with a high risk of addiction and overdose. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can cause respiratory depression, sedation, and euphoria. It can also lead to adverse effects such as nausea, vomiting, and constipation.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has several advantages for use in laboratory experiments. The drug produces potent analgesic effects and can be used to study the opioid receptor system and its effects on pain perception. However, the use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is associated with a high risk of addiction and overdose, making it a potentially dangerous substance to work with.
未来方向
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-propylpentanamide. One area of interest is the development of safer opioid analgesics that produce potent analgesic effects without the risk of addiction and overdose. Another area of interest is the development of new drugs that target specific subtypes of the opioid receptor system, leading to more targeted and effective pain relief. Additionally, further research is needed to better understand the mechanisms of tolerance and withdrawal associated with N-[3-(4-morpholinyl)propyl]-2-propylpentanamide use.
合成方法
The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide involves the reaction of 3-(4-morpholinyl)propanol with 2-propylpentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is relatively simple and can be performed by trained chemists in a laboratory setting.
属性
产品名称 |
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide |
|---|---|
分子式 |
C15H30N2O2 |
分子量 |
270.41 g/mol |
IUPAC 名称 |
N-(3-morpholin-4-ylpropyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-6-14(7-4-2)15(18)16-8-5-9-17-10-12-19-13-11-17/h14H,3-13H2,1-2H3,(H,16,18) |
InChI 键 |
JHJLSWQLNKSQQU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
规范 SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)

![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)


![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)